tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
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Overview
Description
Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2879 . This compound is primarily used in scientific research and is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 2-azabicyclo[2.2.1]heptane ring system .
Preparation Methods
The synthesis of tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the reaction of a suitable azabicycloheptane derivative with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the bicyclic structure.
tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: Another stereoisomer with distinct properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m0/s1 |
InChI Key |
JFEPYXAQPBPXRI-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2C[C@H]1NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 |
Origin of Product |
United States |
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